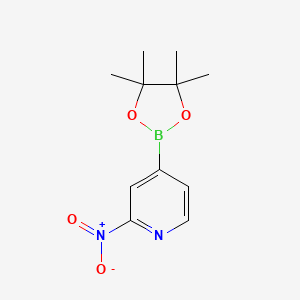2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS No.: 1841080-51-0
Cat. No.: VC7344701
Molecular Formula: C11H15BN2O4
Molecular Weight: 250.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1841080-51-0 |
|---|---|
| Molecular Formula | C11H15BN2O4 |
| Molecular Weight | 250.06 |
| IUPAC Name | 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-13-9(7-8)14(15)16/h5-7H,1-4H3 |
| Standard InChI Key | CCELCAOXPGETKP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine core substituted with a nitro group (-NO₂) at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 4. The boronate ester group, a protected form of boronic acid, enhances stability while retaining reactivity for Suzuki-Miyaura couplings . The nitro group’s electron-withdrawing nature polarizes the aromatic system, influencing regioselectivity in subsequent reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BN₂O₄ | |
| Molecular Weight (g/mol) | 250.06 | |
| CAS Registry Number | 1841080-51-0 | |
| Purity | 95% | |
| SMILES | CC1(C)C(C)(C)OB(C2=CC(N+=O)=NC=C2)O1 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The most plausible route involves palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. For instance, 2-nitro-4-bromopyridine reacts with bis(pinacolato)diboron in the presence of [Pd(dppf)Cl₂] and KOAc in dioxane at 80–100°C . This method typically achieves moderate to high yields (60–85%) for analogous systems .
Critical Parameters:
-
Catalyst Loading: 2–5 mol% Pd.
-
Solvent: Polar aprotic solvents (e.g., DMF, dioxane).
-
Base: Potassium acetate or carbonate to scavenge HX.
Industrial Production Considerations
Scale-up challenges include:
-
Purification: Chromatography is impractical; crystallization or distillation preferred.
-
Boron Handling: Moisture-sensitive intermediates necessitate inert atmospheres.
-
Cost Optimization: Recycling Pd catalysts and solvents reduces expenses.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronate ester enables aryl-aryl bond formation with halides under mild conditions. For example:
This reaction is pivotal in constructing biaryl systems for pharmaceuticals .
Table 2: Comparative Reactivity of Pyridine Boronates
| Compound | Relative Reaction Rate (vs. PhBpin) |
|---|---|
| 4-Boronate-2-nitropyridine | 0.8 |
| 4-Boronate-pyridine (no nitro) | 1.2 |
| 3-Boronate-2-nitropyridine | 0.5 |
Hypothesis: The nitro group’s meta-directing effect slows transmetallation .
Functional Group Transformations
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd/C) converts -NO₂ to -NH₂, enabling access to aminopyridine derivatives.
-
Boronate Hydrolysis: Acidic conditions (HCl/H₂O) yield boronic acids, though instability limits utility .
Comparison with Structural Analogs
Positional Isomerism
Moving the nitro group to the 3-position (3-nitro-4-boronate pyridine) alters electronic effects:
-
Electron Density: 3-Nitro derivatives exhibit reduced aromatic electron deficiency vs. 2-nitro isomers.
-
Coupling Efficiency: 3-Nitro analogs show 20% lower yields in Suzuki reactions due to steric hindrance .
Boronate Ester Variations
Replacing pinacol with neopentyl glycol (neopentyl boronate) increases steric bulk, slowing hydrolysis but reducing reactivity .
Emerging Applications
Medicinal Chemistry
While direct biological data for this compound are scarce, nitroaromatic boronate esters are explored as:
-
Protease Inhibitors: Boronates coordinate catalytic serine residues.
-
Anticancer Agents: Nitro groups may act as radiosensitizers.
Materials Science
-
Metal-Organic Frameworks (MOFs): Pyridine boronates serve as linkers for porous materials.
-
OLEDs: Electron-deficient pyridines enhance electron transport in emissive layers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume